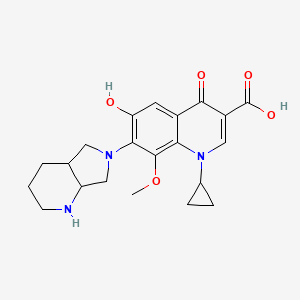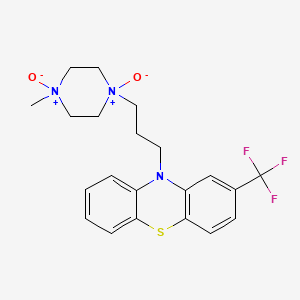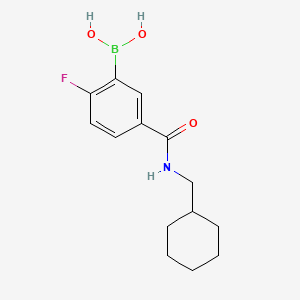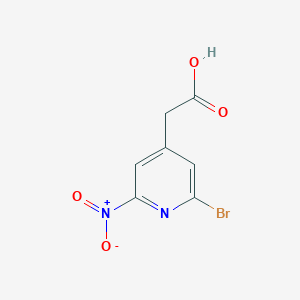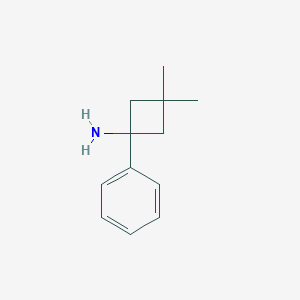
3,3-Dimethyl-1-phenylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-phenylcyclobutan-1-amine is an organic compound with the molecular formula C12H17N It is a cyclobutanamine derivative characterized by a phenyl group attached to the cyclobutane ring and two methyl groups at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-1-phenylcyclobutanone with ammonia or an amine source under reducing conditions. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and reduction techniques. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the molecule.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylcyclobutanamine: A structurally related compound with a similar cyclobutane ring and phenyl group but lacking the dimethyl substitution.
3,3-Dimethylcyclobutanamine: Another related compound with dimethyl substitution but without the phenyl group.
Uniqueness
3,3-Dimethyl-1-phenylcyclobutan-1-amine is unique due to the combination of the phenyl group and the dimethyl substitution on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-11(2)8-12(13,9-11)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |
Clave InChI |
LXQRASKSNMFLMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C2=CC=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


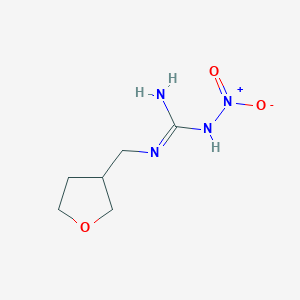
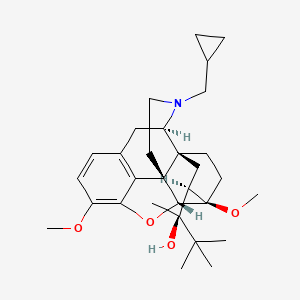
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
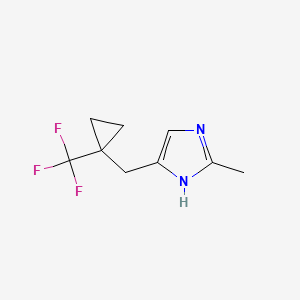
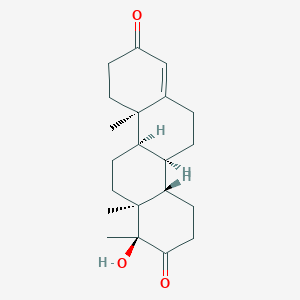
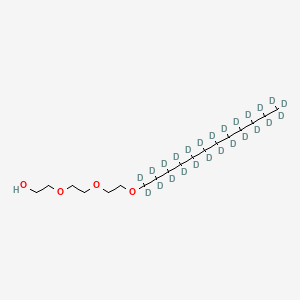

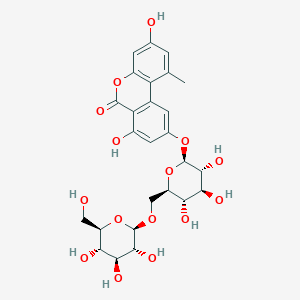
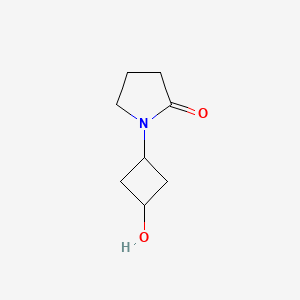
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)
